molecular formula C35H34N2O2 B12504205 (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]

(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]

Cat. No.: B12504205
M. Wt: 514.7 g/mol
InChI Key: XNXKGPGJFXJNKF-UHFFFAOYSA-N
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Description

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of benzylamine with a diketone, followed by cyclization to form the oxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4,5-dihydro-1,3-oxazole: A simpler oxazole derivative with similar structural features.

    4,5-dihydro-2-phenyl-1,3-oxazole: Another related compound with a different substitution pattern on the oxazole ring.

Uniqueness

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and the specific arrangement of benzyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C35H34N2O2

Molecular Weight

514.7 g/mol

IUPAC Name

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2

InChI Key

XNXKGPGJFXJNKF-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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